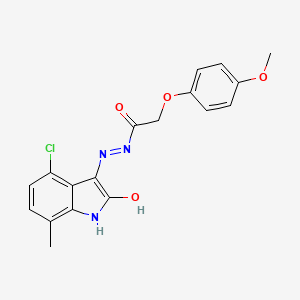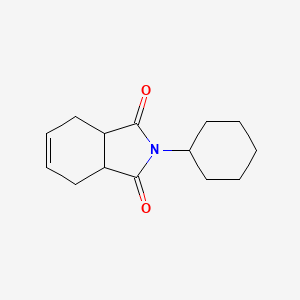
N-(4-butylphenyl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-4-isopropoxybenzamide, commonly known as BIBP 3226, is a selective antagonist for the neuropeptide Y1 receptor. It is a small molecule drug that has been used in scientific research to investigate the role of neuropeptide Y1 receptor in various physiological and pathological conditions.
Mechanism of Action
BIBP 3226 selectively blocks the neuropeptide Y1 receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Neuropeptide Y1 receptor activation has been implicated in various physiological and pathological processes, including food intake, energy metabolism, cardiovascular function, and cancer progression. BIBP 3226 binds to the neuropeptide Y1 receptor with high affinity and inhibits its downstream signaling pathways, leading to the suppression of neuropeptide Y1 receptor-mediated effects.
Biochemical and Physiological Effects:
BIBP 3226 has been shown to have various biochemical and physiological effects in animal models and cell cultures. It has been reported to reduce food intake, body weight, and adiposity in rats and mice, indicating its potential as an anti-obesity drug. BIBP 3226 has also been shown to improve insulin sensitivity and glucose tolerance in diabetic rats, suggesting its potential as an anti-diabetic drug. In addition, BIBP 3226 has been reported to reduce blood pressure and heart rate in rats, indicating its potential as an anti-hypertensive drug. Moreover, BIBP 3226 has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, prostate cancer, and melanoma, suggesting its potential as an anti-cancer drug.
Advantages and Limitations for Lab Experiments
BIBP 3226 has several advantages for lab experiments, including its high selectivity and potency for the neuropeptide Y1 receptor, its availability in pure form, and its well-established synthesis method. However, BIBP 3226 also has some limitations, including its relatively short half-life in vivo, its potential off-target effects, and its limited solubility in aqueous solutions. These limitations should be taken into consideration when using BIBP 3226 in lab experiments.
Future Directions
There are several future directions for the research on BIBP 3226. First, further studies are needed to investigate the mechanisms underlying the effects of BIBP 3226 on neuropeptide Y1 receptor signaling pathways in various physiological and pathological conditions. Second, more studies are needed to evaluate the safety and efficacy of BIBP 3226 in animal models and clinical trials, particularly in the context of obesity, diabetes, cardiovascular diseases, and cancer. Third, new analogs of BIBP 3226 with improved pharmacokinetic and pharmacodynamic properties should be developed to enhance its therapeutic potential. Fourth, the potential of BIBP 3226 as a tool compound for the study of neuropeptide Y1 receptor biology should be further explored.
Synthesis Methods
The synthesis of BIBP 3226 involves several steps, including the reaction of 4-butylphenylboronic acid with 4-isopropoxybenzoyl chloride in the presence of a palladium catalyst to form the intermediate compound. The intermediate is then reacted with 1,2,4-triazole-3-thiol to yield BIBP 3226. The purity of the final product is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
BIBP 3226 has been extensively used in scientific research to investigate the role of neuropeptide Y1 receptor in various physiological and pathological conditions, including obesity, diabetes, cardiovascular diseases, and cancer. It has been shown to inhibit the effects of neuropeptide Y1 receptor activation, such as food intake, adiposity, and insulin resistance, in animal models. BIBP 3226 has also been used to study the role of neuropeptide Y1 receptor in the regulation of blood pressure and heart rate, as well as in the development and progression of various types of cancer.
properties
IUPAC Name |
N-(4-butylphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-5-6-16-7-11-18(12-8-16)21-20(22)17-9-13-19(14-10-17)23-15(2)3/h7-15H,4-6H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFRFKJLAQQLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-4-(propan-2-yloxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethyl-1-piperazinyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4973028.png)
![N-[4-(1-naphthyloxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4973033.png)
![N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4973035.png)
![8-[4-(2,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B4973049.png)

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide](/img/structure/B4973059.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide](/img/structure/B4973070.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B4973074.png)

![N-[4-(4-chlorophenoxy)phenyl]-5-nitro-2-furamide](/img/structure/B4973114.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4973132.png)
![1,7-dimethyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4973137.png)